molecular formula C11H14ClNO2 B13486695 2-Benzoylmorpholine hydrochloride

2-Benzoylmorpholine hydrochloride

Cat. No.: B13486695
M. Wt: 227.69 g/mol
InChI Key: WNVNOPSKZKBQCW-UHFFFAOYSA-N
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Description

2-Benzoylmorpholine hydrochloride is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a benzoyl group attached to the nitrogen atom of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoylmorpholine hydrochloride typically involves the reaction of morpholine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt of the compound. The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Commonly used solvents include dichloromethane or chloroform.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-Benzoylmorpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming 2-hydroxymorpholine derivatives.

    Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine can facilitate substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: 2-Hydroxymorpholine derivatives.

    Substitution: Various acyl-substituted morpholine derivatives.

Scientific Research Applications

2-Benzoylmorpholine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Benzoylmorpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The morpholine ring can also interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxymorpholine
  • 2-Acetylmorpholine
  • 2-Formylmorpholine

Uniqueness

2-Benzoylmorpholine hydrochloride is unique due to the presence of the benzoyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

morpholin-2-yl(phenyl)methanone;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c13-11(9-4-2-1-3-5-9)10-8-12-6-7-14-10;/h1-5,10,12H,6-8H2;1H

InChI Key

WNVNOPSKZKBQCW-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C(=O)C2=CC=CC=C2.Cl

Origin of Product

United States

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